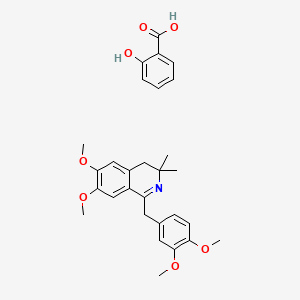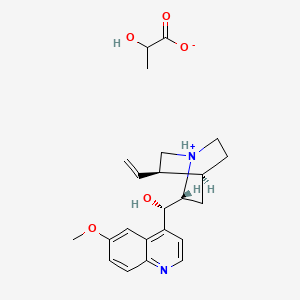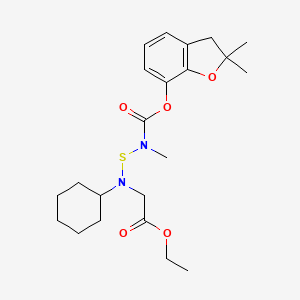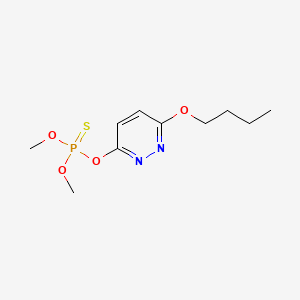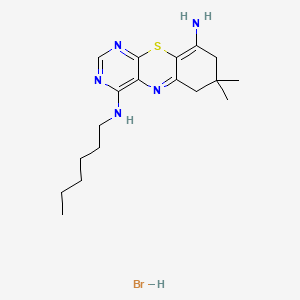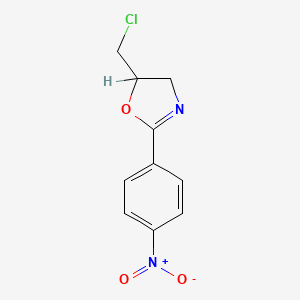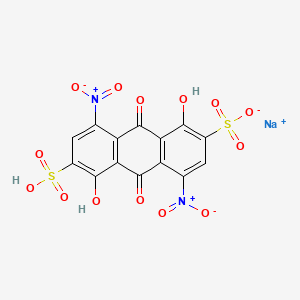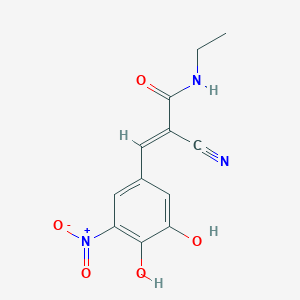
Desethyl-entacapone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethyl-entacapone, chemically known as (E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylacrylamide, is a derivative of entacapone. Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT), primarily used in the treatment of Parkinson’s disease. This compound retains similar structural features but with slight modifications that may influence its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desethyl-entacapone can be synthesized through various chemical routes. One common method involves the demethylation of entacapone. The precursor, 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, undergoes amine-mediated demethylation under mild conditions . Another method involves the use of 2-methoxy-4-iodophenol and 2-cyano-N,N-diethylacrylamide as starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process parameters, such as temperature, solvent composition, and reaction time, are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Desethyl-entacapone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
Desethyl-entacapone has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Medicine: Investigated for its potential therapeutic effects, especially in the context of Parkinson’s disease.
Industry: Utilized in the quality control processes during the commercial production of entacapone.
Mechanism of Action
Desethyl-entacapone exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of catecholamines, such as dopamine, thereby increasing their availability in the brain. The molecular targets include the active site of COMT, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Desethyl-entacapone is compared with other COMT inhibitors such as:
Entacapone: The parent compound, used widely in Parkinson’s disease treatment.
Tolcapone: Another COMT inhibitor with a longer half-life and central action.
Opicapone: A third-generation COMT inhibitor with a more continuous enzyme inhibition profile.
Uniqueness
This compound is unique due to its structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike tolcapone, which acts both peripherally and centrally, this compound primarily acts peripherally, similar to entacapone .
List of Similar Compounds
- Entacapone
- Tolcapone
- Opicapone
Properties
CAS No. |
150995-46-3 |
|---|---|
Molecular Formula |
C12H11N3O5 |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-ethylprop-2-enamide |
InChI |
InChI=1S/C12H11N3O5/c1-2-14-12(18)8(6-13)3-7-4-9(15(19)20)11(17)10(16)5-7/h3-5,16-17H,2H2,1H3,(H,14,18)/b8-3+ |
InChI Key |
HTYFXWJKHSXXFC-FPYGCLRLSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCNC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


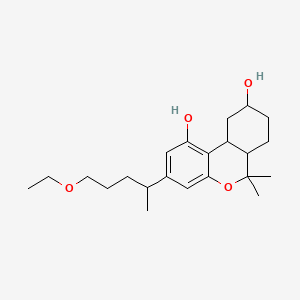
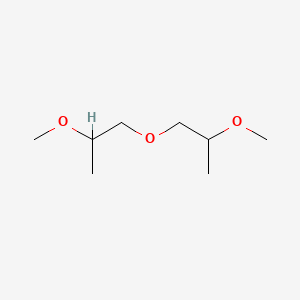

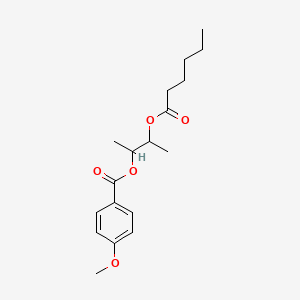
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)

